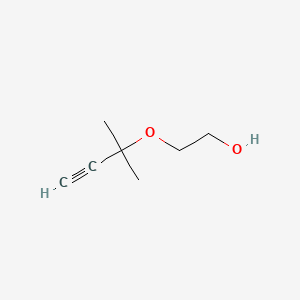
2-(2-Methylbut-3-yn-2-yloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbut-3-yn-2-yloxy)ethanol is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is classified as an alkynyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an alcohol functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-yn-2-yloxy)ethanol typically involves the reaction of 2-methyl-3-butyn-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-3-butyn-2-ol attacks the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(2-Methylbut-3-yn-2-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
2-(2-Methylbut-3-yn-2-yloxy)ethanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.
Industry: Used in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxy)ethanol involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The alkyne group can also participate in click chemistry reactions, which are useful for bioconjugation and drug development.
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the ethylene glycol moiety.
2-Butyn-1-ol: Similar alkyne and alcohol functional groups but different carbon chain length.
Propargyl alcohol: Contains an alkyne and alcohol group but with a simpler structure.
特性
CAS番号 |
25597-36-8 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
2-(2-methylbut-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3 |
InChIキー |
ITDLQTDXCICMSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)OCCO |
関連するCAS |
32199-93-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
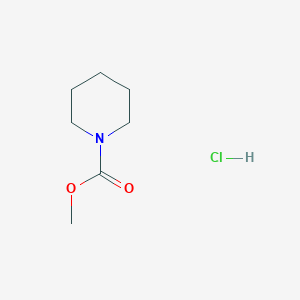
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

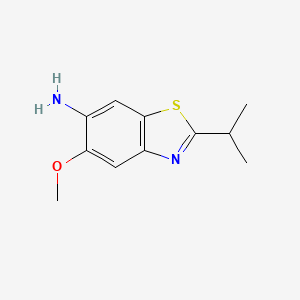
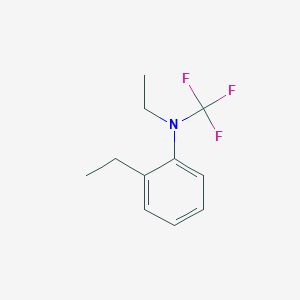
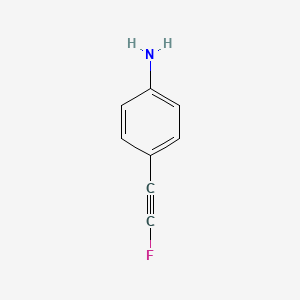
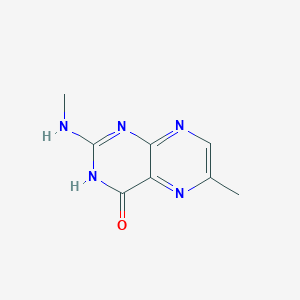
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
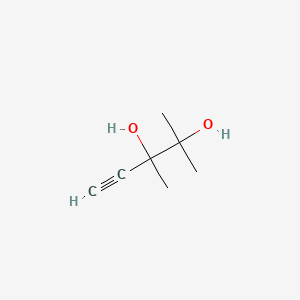

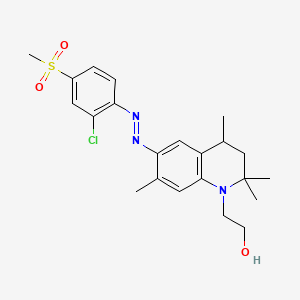
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)

